molecular formula C21H24N4OS B382490 12-[4-(2-Methoxyphenyl)piperazin-1-yl]-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene CAS No. 314260-81-6

12-[4-(2-Methoxyphenyl)piperazin-1-yl]-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene

Cat. No.: B382490
CAS No.: 314260-81-6
M. Wt: 380.5g/mol
InChI Key: CTDBJTQIJGJLMN-UHFFFAOYSA-N
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Description

12-[4-(2-Methoxyphenyl)piperazin-1-yl]-10-methyl-7-thia-9,11-diazatricyclo[6400^{2,6}]dodeca-1(8),2(6),9,11-tetraene is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that combines a piperazine ring with a methoxyphenyl group and a cyclopenta-thieno-pyrimidine core

Mechanism of Action

Target of Action

The primary targets of this compound are likely the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

This interaction could result in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The compound’s interaction with the alpha1-adrenergic receptors can affect various biochemical pathways. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are also associated with numerous neurodegenerative and psychiatric conditions .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties are crucial for its bioavailability. In silico docking and molecular dynamics simulations, along with ADME calculations, have been used to study similar compounds . These studies can help identify promising lead compounds with acceptable pharmacokinetic profiles .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given its potential interaction with alpha1-adrenergic receptors. These effects could include changes in smooth muscle contraction and neurotransmitter activity .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s pharmacokinetic properties can be affected by factors such as pH, temperature, and the presence of other substances in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-[4-(2-Methoxyphenyl)piperazin-1-yl]-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene typically involves multiple steps, starting with the preparation of the thieno[2,3-d]pyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors such as thiophene derivatives and guanidine. The piperazine ring is then introduced through a nucleophilic substitution reaction, where the methoxyphenyl group is attached to the piperazine nitrogen.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. Catalysts and reagents are selected to facilitate the desired transformations efficiently. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the piperazine ring, potentially converting it into a more saturated form.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the piperazine nitrogen and the thieno[2,3-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated piperazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

12-[4-(2-Methoxyphenyl)piperazin-1-yl]-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene has been explored for its potential in several scientific domains:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting neurological disorders.

    Industry: Utilized in the development of novel materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant with a similar piperazine structure.

    Naftopidil: Used in the treatment of benign prostatic hyperplasia.

    Urapidil: An antihypertensive agent.

Uniqueness

What sets 12-[4-(2-Methoxyphenyl)piperazin-1-yl]-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene apart is its unique combination of structural features, which may confer distinct pharmacological properties. Its ability to interact with multiple targets and undergo various chemical transformations makes it a versatile compound for research and development.

Properties

IUPAC Name

12-[4-(2-methoxyphenyl)piperazin-1-yl]-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS/c1-14-22-20(19-15-6-5-9-18(15)27-21(19)23-14)25-12-10-24(11-13-25)16-7-3-4-8-17(16)26-2/h3-4,7-8H,5-6,9-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDBJTQIJGJLMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C3=C(CCC3)SC2=N1)N4CCN(CC4)C5=CC=CC=C5OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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